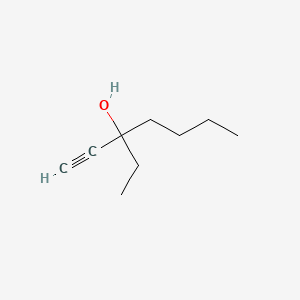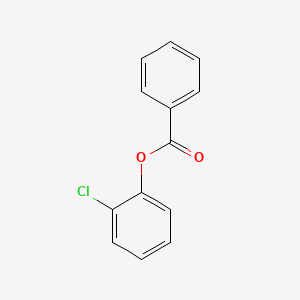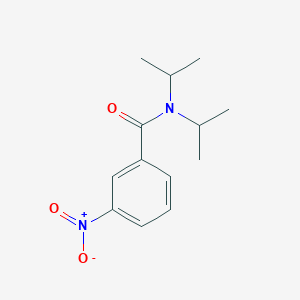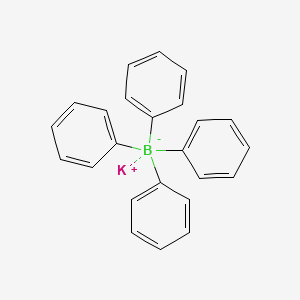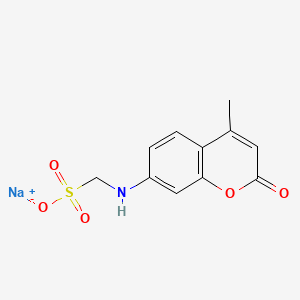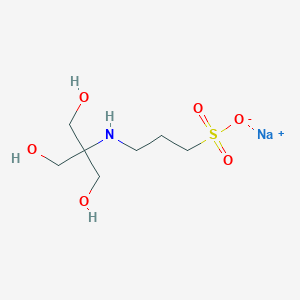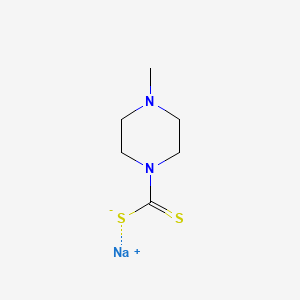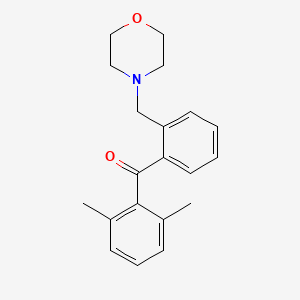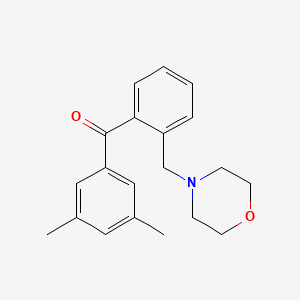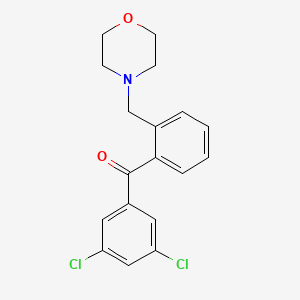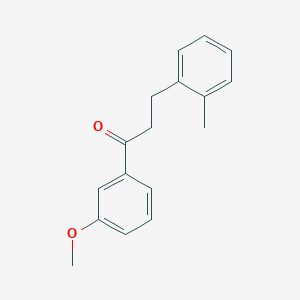
3'-Methoxy-3-(2-methylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methoxy-3-(2-methylphenyl)propiophenone is an organic compound belonging to the ketone class of compounds . It has a molecular weight of 254.33 . It is also known as MPA.
Synthesis Analysis
The synthesis of 3’-Methoxy-3-(2-methylphenyl)propiophenone involves the production of a Grignard reagent from magnesium and m-bromoanisole in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride. This Grignard reagent then reacts with propionitrile to produce 3’-Methoxy-3-(2-methylphenyl)propiophenone .Molecular Structure Analysis
The molecular formula of 3’-Methoxy-3-(2-methylphenyl)propiophenone is C17H18O2 . The InChI code is 1S/C17H18O2/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3 .Chemical Reactions Analysis
Propiophenone, a related compound, can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene. It is also prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C .Physical And Chemical Properties Analysis
3’-Methoxy-3-(2-methylphenyl)propiophenone is a yellow to yellow-brown liquid . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Microwave- and Ultrasound-Assisted Synthesis
A study by Joshi et al. (2005) demonstrates the application of 3'-Methoxy-3-(2-methylphenyl)propiophenone in the semisynthesis of natural methoxylated propiophenones. This process involves reacting phenylpropenes with palladium chloride and sodium formate, followed by oxidation. The study compared conventional, ultrasound, and microwave heating methods for this synthesis, highlighting the efficiency of these methods in producing phenylpropanes and propiophenones (Joshi, Sharma, & Sinha, 2005).
Polymer Photovoltaic Research
Li et al. (2005) explored the use of similar compounds in polymer photovoltaic devices. They focused on regioregular poly(3-hexylthiophene) (RR-P3HT) and methanofullerene derivatives for polymer solar cells, noting the significant improvement in device performance after thermal annealing (Li, Shrotriya, Yao, & Yang, 2005).
Synthesis of Pyrimidinones
Bonacorso et al. (2003) investigated the synthesis of a series of pyrimidinones using 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, closely related to this compound. This synthesis involved reactions with urea in the presence of hydrochloric acid, demonstrating the compound's utility in novel organic syntheses (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).
Renewable High-Temperature Cyanate Ester Resins
Harvey et al. (2015) examined the effects of methoxy groups, similar to those in this compound, on the properties of renewable cyanate ester resins. They found that the presence of these groups significantly altered the physical properties, cure chemistry, and thermal stability of the resins, indicating the compound's relevance in polymer chemistry (Harvey, Guenthner, Lai, Meylemans, Davis, Cambrea, Reams, & Lamison, 2015).
Nonlinear Optical Properties
Naseema et al. (2010) synthesized hydrazones related to this compound and studied their nonlinear optical properties. They identified potential applications in optical device technologies such as optical limiters and switches, showcasing the compound's relevance in the field of photonics (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Heterogeneous Atmospheric Reactions
Liu, Wen, and Wu (2017) studied the heterogeneous reaction of a compound similar to this compound with NO3 radicals, simulating atmospheric conditions. Their research contributes to understanding the atmospheric behavior of similar compounds, important for environmental science (Liu, Wen, & Wu, 2017).
Antimicrobial and Anticancer Properties
Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, related to this compound. These derivatives were evaluated for their antimicrobial and anticancer properties, suggesting potential biomedical applications of similar compounds (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-6-3-4-7-14(13)10-11-17(18)15-8-5-9-16(12-15)19-2/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOUEMLAOJPLBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644006 |
Source


|
| Record name | 1-(3-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-16-7 |
Source


|
| Record name | 1-Propanone, 1-(3-methoxyphenyl)-3-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
